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Introduction
Tolfenpyrad is a broad-spectrum insecticide belonging to the pyrazole chemical class.[1][2] Its

chemical name, according to IUPAC, is 4-chloro-3-ethyl-1-methyl-N-[4-(p-

tolyloxy)benzyl]pyrazole-5-carboxamide.[1] Tolfenpyrad is utilized against a variety of insect

pests at all life stages—egg, larva, nymph, and adult—on numerous crops.[1] Its primary mode

of action is the inhibition of the mitochondrial electron transport chain, classifying it as a

Mitochondrial Electron Transport Inhibitor (METI).[1][2]

Mechanism of Action
The primary target of Tolfenpyrad is Complex I (NADH:ubiquinone oxidoreductase) of the

mitochondrial respiratory electron transport chain.[1][2][3] By inhibiting this critical enzyme

complex, Tolfenpyrad disrupts the transfer of electrons from NADH to ubiquinone. This

blockage halts the oxidative phosphorylation process, leading to a significant reduction in ATP

synthesis and ultimately causing cellular energy depletion and death.[4] This mechanism is

effective against pests that have developed resistance to other insecticide classes like

carbamates and organophosphates.[3]
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Tolfenpyrad inhibits Complex I, disrupting the electron transport chain and ATP synthesis.
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Tolfenpyrad inhibits Complex I, disrupting the electron transport chain and ATP synthesis.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Studies in rats provide the primary basis for understanding the toxicokinetics of Tolfenpyrad in

mammals.[1]

Absorption: Tolfenpyrad is rapidly absorbed following oral administration.[1] Maximum

plasma concentrations (Tmax) are reached between 2 to 12 hours, depending on the dose.

[5] It is estimated that at least 58% of an orally administered dose is absorbed.[1][5]

Distribution: The compound is widely distributed throughout the body, with the highest

concentrations found in the liver, kidneys, brown fat, and bone marrow.[1][5][6] Despite its
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wide distribution, Tolfenpyrad shows a low potential for accumulation, and tissue

concentrations decline rapidly.[1][5]

Metabolism: Tolfenpyrad undergoes extensive metabolism, primarily in the liver.[1] The

parent compound is rarely detected in tissues; instead, the major circulating component is

the metabolite PT-CA.[1][7] The primary metabolic pathways include oxidation of the methyl

group on the tolyloxy ring and the ethyl group on the pyrazole ring, cleavage of the

benzylamine moiety, and subsequent conjugation.[1][7]

Excretion: The primary route of excretion is via the feces (88-93%), with a minor contribution

from urine (2-3%).[1][7] A significant portion of the dose (50-70%) is excreted into the bile,

mainly as conjugated metabolites.[1][5] These conjugates are subsequently deconjugated by

gut microflora and excreted in the feces.[1]

Metabolic Pathway of Tolfenpyrad in Rats
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Simplified metabolic pathway of Tolfenpyrad in rats.
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Simplified metabolic pathway of Tolfenpyrad in rats.

Table 1: Summary of Toxicokinetic Parameters in Rats
Parameter Value Reference(s)

Oral Absorption ≥ 58% [1][5]

Tmax (Plasma)
2-8 hours (1 mg/kg bw); 4-12

hours (20 mg/kg bw)
[5]

Plasma Half-life 11-28 hours [5]

Primary Excretion Route Feces (88-93% within 7 days) [1][7]

Urinary Excretion 2-3% within 7 days [1][7]

Biliary Excretion 51-70% within 48 hours [5]

Potential for Accumulation Low [1][5]

Acute Toxicity
Tolfenpyrad exhibits moderate toxicity following acute oral exposure. It is not a skin irritant and

is only slightly irritating to the eyes.[5]

Experimental Protocol: Acute Oral Toxicity (Guideline
OECD 401)
The acute oral toxicity is typically determined in rodents (e.g., F344 rats).[1] Animals are fasted

prior to dosing. Tolfenpyrad, suspended in a vehicle like aqueous carboxymethyl cellulose or

olive oil, is administered once by oral gavage to several dose groups (e.g., 5 animals per sex

per group).[1][8] A control group receives the vehicle alone. Animals are observed for mortality,

clinical signs of toxicity, and body weight changes for 14 days post-dosing.[8] A full necropsy is

performed on all animals at the end of the study. The LD50 (the dose estimated to be lethal to

50% of the test animals) is then calculated.[1]

Table 2: Acute Toxicity of Tolfenpyrad
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Study Type Species Route Vehicle LD50 / LC50
Reference(s
)

Oral LD50 Rat Oral Olive Oil
75 mg/kg bw

(females)
[7]

Oral LD50 Rat Oral Aq. CMC
≥113 mg/kg

bw
[5]

Dermal LD50 Rat Dermal -
>2000 mg/kg

bw
[5][7]

Inhalation

LC50
Rat Inhalation -

1.50 - 2.21

mg/L (4 hr)
[5][7]

Skin Irritation Rabbit Dermal - Not an irritant [5]

Eye Irritation Rabbit Ocular -
Slightly

irritating
[5]

Skin

Sensitization
Guinea Pig Dermal -

Not a

sensitizer
[5]

Repeated-Dose Toxicity (Subchronic and Chronic)
The most consistent finding across multiple species (rat, mouse, dog) and study durations is a

decrease in body weight and/or body weight gain, often accompanied by reduced food

consumption.[9] Other target organs identified in longer-term studies include the liver, kidneys,

and mesenteric lymph nodes.[1][9]

Experimental Protocol: 2-Year Chronic
Toxicity/Carcinogenicity Study (Guideline OECD 452)
Groups of rats (e.g., 50-60 per sex per dose group) are administered Tolfenpyrad in their diet

for 24 months.[1] Dose levels are typically set based on shorter-term studies to establish a

maximum tolerated dose (MTD), a low dose, and an intermediate dose. A concurrent control

group receives the basal diet. Throughout the study, animals are observed daily for clinical

signs. Body weight and food consumption are measured weekly, then bi-weekly or monthly.[1]

Blood and urine samples are collected at interim periods (e.g., 3, 6, 12, 18 months) and at
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termination for hematology and clinical chemistry analysis.[1] A complete necropsy is

performed on all animals, and a comprehensive list of tissues is examined microscopically by a

pathologist to identify non-neoplastic and neoplastic lesions.[1]

Table 3: Summary of Repeated-Dose Oral Toxicity
Studies
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Species Duration
NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day) & Key
Effects

Reference(s)

Rat 13-Week
0.906 (males) /

1.01 (females)

4.78 (males) /

5.17 (females):

Decreased body

weight gain; liver

& kidney effects.

[1][7]

Rat 2-Year 0.56

1.5: Reduced

feed intake,

increased

severity of liver

foci, sinus

histiocytosis of

lymph nodes,

and kidney

tubule

hypertrophy.

[1][10]

Mouse 78-Week 2.2

20.8: Decreased

body weight gain

and feed

consumption;

changes in organ

weights.

[1][5]

Dog 13-Week 1

5: Vomiting,

soft/mucoid

feces.

[1][5]

Dog 1-Year 1

5: Vomiting,

soft/mucoid

feces.

[1][5]

Genotoxicity
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Tolfenpyrad has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity

assays. The collective evidence from these studies indicates that Tolfenpyrad is unlikely to be

genotoxic.[1][5]

Experimental Protocol: In Vivo Mammalian Erythrocyte
Micronucleus Test (Guideline OECD 474)
The assay assesses the ability of a test substance to induce chromosomal damage or damage

to the mitotic apparatus. Typically, mice or rats are treated with Tolfenpyrad, usually via oral

gavage or intraperitoneal injection, at multiple dose levels, including one that induces some

systemic toxicity. A positive control (e.g., a known clastogen) and a vehicle control are also

included. Bone marrow is collected from the animals at appropriate time intervals after dosing

(e.g., 24 and 48 hours). The bone marrow cells are processed and stained to differentiate

between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes

(NCEs, mature). At least 2000 PCEs per animal are scored for the presence of micronuclei.

The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow cytotoxicity. A

significant increase in the frequency of micronucleated PCEs in treated groups compared to

the vehicle control group indicates a positive result.
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In Vitro Assays

In Vivo Assays

Test Compound:
Tolfenpyrad

Bacterial Reverse Mutation
(Ames Test)

Gene Mutation

Mouse Lymphoma Assay
(MLA)

Gene Mutation

Chromosomal Aberration
(e.g., CHL cells)

Clastogenicity

Micronucleus Test
(Rodent Bone Marrow)

Chromosomal Aberration
(Rodent Bone Marrow)

Conclusion:
Unlikely to be Genotoxic

Standard workflow for assessing the genotoxic potential of a chemical.

Click to download full resolution via product page

Standard workflow for assessing the genotoxic potential of a chemical.

Table 4: Summary of Genotoxicity Assays for
Tolfenpyrad
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Assay Type Test System
Metabolic
Activation

Result Reference(s)

In Vitro

Bacterial

Reverse

Mutation

S. typhimurium,

E. coli
With & Without Negative [1]

Mammalian Cell

Gene Mutation

Mouse

Lymphoma

L5178Y cells

With & Without Negative [1]

Chromosomal

Aberration

Chinese Hamster

Lung (CHL) cells
With & Without

Negative (some

polyploidy noted)
[1]

In Vivo

Chromosomal

Aberration
Rat bone marrow N/A Negative [1]

Micronucleus

Test

Mouse bone

marrow
N/A Negative [9]

Carcinogenicity
Based on the absence of treatment-related tumor increases in long-term studies in two rodent

species, Tolfenpyrad is classified as "not likely to be carcinogenic to humans."[5][9][11]

Table 5: Summary of Carcinogenicity Studies
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Species Strain Duration Dosing
Highest
Dose
Tested

Outcome
Referenc
e(s)

Rat F344/DuCrj 2 Years Dietary

80 ppm

(~3.1

mg/kg/day)

No

evidence of

carcinogeni

city

[1][10]

Mouse
Crl:CD-

1(ICR)
78 Weeks Dietary

500/400/30

0 ppm

(~60.9

mg/kg/day)

No

evidence of

carcinogeni

city

[1][5]

Reproductive and Developmental Toxicity
Tolfenpyrad is not considered a teratogen in rats or rabbits.[5] Developmental effects, such as

reduced fetal weight, and reproductive effects, like a reduced number of live offspring, were

generally observed at dose levels that also produced maternal toxicity (e.g., decreased body

weight gain).[5][6][11] Some studies have noted quantitative susceptibility, where fetal effects

occurred at doses below those causing significant maternal toxicity.[6][11]

Experimental Protocol: Two-Generation Reproduction
Study (Guideline OECD 416)
This study evaluates effects on male and female reproductive performance and on the

offspring. Groups of young adult male and female rats (F0 generation, e.g., 30/sex/group) are

administered Tolfenpyrad, typically via the diet, prior to mating, during mating, gestation, and

lactation.[1] After weaning, selected F1 offspring are raised to adulthood and mated to produce

an F2 generation while continuing on the same treated diet.[1] Endpoints evaluated include

parental body weight, food consumption, clinical signs, estrous cycles, mating, fertility,

gestation length, parturition, and lactation. For offspring, viability, sex ratio, body weight, and

developmental landmarks are assessed.[11] Gross and microscopic pathology is performed on

parental animals and selected weanlings.[1]
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Table 6: Summary of Reproductive and Developmental
Toxicity Studies

Study Type Species
NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day) & Key
Effects

Reference(s)

Parental Toxicity Rat (2-Gen) 1.5

3: Moribundity,

decreased body

weight gain and

feed

consumption.

[5]

Reproductive

Toxicity
Rat (2-Gen) 1.5

3: Reduced

number of live

offspring,

dystocia,

prolonged

gestation.

[1][5]

Maternal Toxicity Rat (Dev) 1

3: Reduced body

weight gain and

feed

consumption.

[5]

Embryo/Fetal

Toxicity
Rat (Dev) 3

4.5: Decreased

fetal weight,

increased

skeletal

variations.

[5]

Maternal Toxicity Rabbit (Dev) 1 3: Mortality. [5]

Embryo/Fetal

Toxicity
Rabbit (Dev) 6 (HDT)

>6: No effects

observed at the

highest dose

tested.

[5]

Neurotoxicity
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The available evidence indicates that Tolfenpyrad is not neurotoxic.[5][6] While clinical signs

such as ataxia and hypoactivity have been observed in some studies, these occurred at high,

near-lethal doses and were considered agonal (related to the process of dying) rather than

indicative of specific neurotoxicity.[6] Guideline acute and subchronic neurotoxicity studies in

rats revealed no clinical, functional, or histological signs of neurotoxicity.[5][6]

Table 7: Summary of Neurotoxicity Studies in Rats

Study Type
NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day) & Key
Effects

Reference(s)

Acute Neurotoxicity
40 (females), 60

(males, HDT)

10 (females, LDT):

Reduced body weight

and feed

consumption. No

direct neurotoxic

effects.

[5]

90-Day Neurotoxicity 3.2 (females)

6.0: Reduced body

weight gain and feed

consumption. No

direct neurotoxic

effects.

[5]

Toxicity of Metabolites
The primary metabolites of Tolfenpyrad, PT-CA and OH-PT, have been assessed for toxicity.

In acute oral toxicity studies, they showed a similar toxicity profile to the parent compound.[1]

However, in a 4-week dietary study in rats, both metabolites were found to be less toxic than

Tolfenpyrad.[5] Regulatory bodies have concluded that the Acceptable Daily Intake (ADI) and

Acute Reference Dose (ARfD) for Tolfenpyrad are also protective for exposure to these

metabolites.[1][5]

Human Health Risk Assessment
Regulatory agencies establish health-based guidance values to protect human populations

from potential adverse effects of pesticide residues in food and water.
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Acceptable Daily Intake (ADI): The ADI is an estimate of the amount of a substance that can

be ingested daily over a lifetime without an appreciable health risk. The ADI for Tolfenpyrad
is 0.006 mg/kg bw/day.[1] This is based on the NOAEL of 0.56 mg/kg bw/day from the 2-year

rat study, with a 100-fold safety factor applied.[1][10]

Acute Reference Dose (ARfD): The ARfD is an estimate of the amount of a substance that

can be ingested over a short period of time (e.g., 24 hours) without an appreciable health

risk. The ARfD for Tolfenpyrad is 0.01 mg/kg bw/day.[1] This is based on the NOAEL of 1

mg/kg bw/day from developmental toxicity studies in rats and repeated-dose studies in dogs,

with a 100-fold safety factor applied.[1][10]

Table 8: Human Health Reference Values for Tolfenpyrad

Value
Concentration
(mg/kg
bw/day)

Basis of
Derivation
(Critical Study
& Endpoint)

Safety Factor Reference(s)

ADI 0.006

2-Year Rat

Study: NOAEL of

0.56 mg/kg/day

based on

reduced feed

intake and

effects on liver,

kidney, and

lymph nodes.

100 [1][10]

ARfD 0.01

Rat

Developmental &

Dog Studies:

NOAEL of 1

mg/kg/day based

on reduced body

weight/feed

intake (rat) and

vomiting/soft

stool (dog).

100 [1][10]
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Conclusion
The toxicological profile of Tolfenpyrad in mammals is well-characterized. Its primary

mechanism of action is the inhibition of mitochondrial Complex I. The compound is rapidly

absorbed and extensively metabolized, with excretion occurring mainly through the feces. The

most consistent toxicological finding in repeated-dose studies across species is a reduction in

body weight and food consumption. Tolfenpyrad is not genotoxic, carcinogenic, or teratogenic,

and it does not exhibit specific neurotoxicity. Developmental and reproductive effects are

observed at doses that typically cause parental toxicity. The established ADI and ARfD are

considered protective for all potential human health risks from dietary exposure.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1681338#toxicological-profile-of-tolfenpyrad-in-
mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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